4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Overview
Description
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 39209-94-4 . It has a molecular weight of 179.99 and its IUPAC name is 4,5-dichloro-1H-pyrrole-2-carboxylic acid . It is a solid substance and is typically stored at 4°C .
Molecular Structure Analysis
The linear formula of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is C5H3Cl2NO2 . The InChI code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a solid substance . It is typically stored at 4°C .Scientific Research Applications
Synthesis of Derivatives and Precursors
- Synthesis of Chlorinated Pyrrol-2-carboxylic Acid Derivatives : Research indicates that 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives can be synthesized from N-benzyl-5-oxoproline esters and phosphorus pentachloride (PCl5). These derivatives serve as precursors for the synthesis of compounds like pyoluteorin type compounds, which are significant in various chemical reactions and potential applications (Effenberger, Müller & Isak, 1987).
Ligand for Catalyzed Reactions
- Catalysis in Organic Chemistry : The compound has been identified as an effective ligand for copper-catalyzed monoarylation of anilines with aryl iodides and bromides. This highlights its role in facilitating and directing chemical reactions in the synthesis of various organic compounds (Altman, Anderson & Buchwald, 2008).
Domino Transformation in Organic Synthesis
- Domino Reaction in Organic Synthesis : It's involved in the domino reaction of isoxazoles under metal relay catalysis, yielding derivatives of pyrrole-2,4-dicarboxylic acid. This process illustrates its utility in complex organic synthesis techniques (Galenko et al., 2015).
Structural Analysis and Deprotonation Studies
- Molecular Structure and Deprotonation : Detailed studies have been conducted on derivatives of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, focusing on their molecular structures and deprotonation reactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Navakhun & Ruangpornvisuti, 2006), (Navakhun & Ruangpornvisuti, 2007).
Role in Isomerization Processes
- Isomerization of Isoxazoles : The compound has been studied for its role in the Fe(II)-catalyzed isomerization of vinylisoxazoles to pyrroles. This process is significant in the synthesis of fused pyrrolecarboxylic acid derivatives, illustrating its importance in the creation of complex organic structures (Galenko et al., 2017).
Nanocatalysis and Antibacterial Activities
- Nanocatalyst for Antibacterial Compounds : Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles, a derivative of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, have been used as nanocatalysts in the synthesis of antibacterial compounds, demonstrating its application in nanotechnology and pharmaceuticals (Poormirzaei, 2020).
properties
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMKOBJLQMWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585419 | |
Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
39209-94-4 | |
Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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